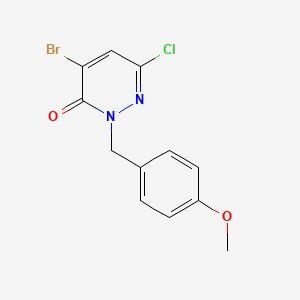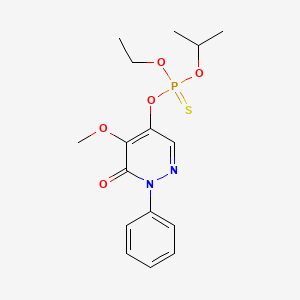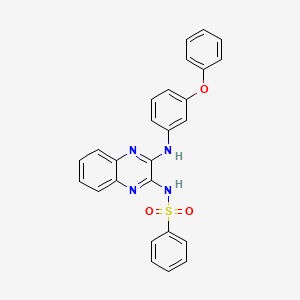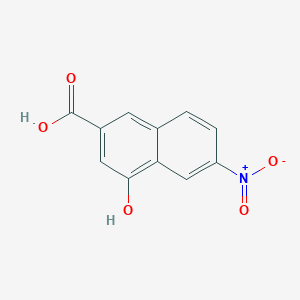![molecular formula C8H8N2O B13934677 3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
3-Methylimidazo[1,2-A]pyridin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[1,2-A]pyridin-7-OL is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound consists of a fused bicyclic system, which includes an imidazole ring and a pyridine ring.
Preparation Methods
The synthesis of 3-Methylimidazo[1,2-A]pyridin-7-OL can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions . Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Methylimidazo[1,2-A]pyridin-7-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can be oxidized using metal-free oxidation strategies or photocatalysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methylimidazo[1,2-A]pyridin-7-OL has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the construction of various derivatives . In biology and medicine, it has been studied for its potential as an antituberculosis agent . The compound exhibits significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . Additionally, it has applications in material science due to its structural properties .
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-A]pyridin-7-OL involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methylimidazo[1,2-A]pyridin-7-OL can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . These compounds share a similar fused bicyclic structure but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8-4-7(11)2-3-10(6)8/h2-5,9H,1H3 |
InChI Key |
QPVWXWVMKWDTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=O)C=CN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)


![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)

![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)


![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)

![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)

![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)

